molecular formula C17H18N2O B378905 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole CAS No. 433328-82-6

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole

Cat. No.: B378905
CAS No.: 433328-82-6
M. Wt: 266.34g/mol
InChI Key: FBXDQANPSGHGFG-UHFFFAOYSA-N
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Description

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole is a benzimidazole derivative, characterized by the presence of an ethyl group at the first position and a 4-methylphenoxy methyl group at the second position of the benzimidazole ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

The synthesis of 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve multi-step synthesis processes, including purification and crystallization steps to achieve high purity .

Chemical Reactions Analysis

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole is unique among benzimidazole derivatives due to its specific substitution pattern. Similar compounds include:

  • 1-Ethyl-2-[(4-methoxyphenoxy)methyl]benzimidazole
  • 1-Ethyl-2-[(4-chlorophenoxy)methyl]benzimidazole
  • 1-Ethyl-2-[(4-fluorophenoxy)methyl]benzimidazole

These compounds share the benzimidazole core structure but differ in the substituents attached to the phenoxy group, which can influence their chemical and biological properties .

Properties

IUPAC Name

1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXDQANPSGHGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322345
Record name 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433328-82-6
Record name 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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